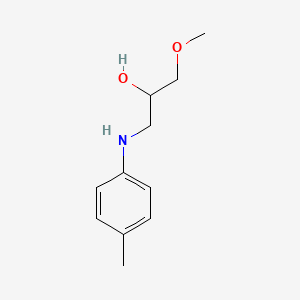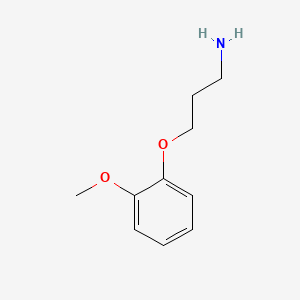
3-(2-甲氧基苯氧基)丙基胺
描述
The compound "3-(2-Methoxyphenoxy)propan-1-amine" is a chemical of interest in various research studies due to its potential applications in medicine and industry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their applications, which can be extrapolated to understand the potential uses and characteristics of "3-(2-Methoxyphenoxy)propan-1-amine".
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a nitrogen analog of stilbene, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, was synthesized through a single-step process . Similarly, the synthesis of enantiomers of a compound with a similar structure, (2RS)-1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, has been reported and tested for various biological activities . These methods could potentially be adapted for the synthesis of "3-(2-Methoxyphenoxy)propan-1-amine".
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, 1H NMR spectroscopy, and mass spectrometry . For example, the structure of aminomethoxy derivatives was proven using these methods . Additionally, the crystal structure of a related compound, propan-1-aminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate, was described, providing insights into the dihedral angles and hydrogen bonding patterns .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, such as the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary amines to produce aminomethoxy derivatives . Moreover, enzymatic strategies have been developed for the synthesis of enantioenriched amines, which could be relevant for producing enantiomerically pure "3-(2-Methoxyphenoxy)propan-1-amine" .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "3-(2-Methoxyphenoxy)propan-1-amine" have been explored. For instance, the antimicrobial properties of aminomethoxy derivatives have been tested, showing efficient suppression of microorganism activity . The compound (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine exhibited UV-blocking effects and SOD-like activity, suggesting its potential as a skin whitening agent . The adrenolytic activity of another related compound was linked to its antiarrhythmic and hypotensive effects .
科学研究应用
合成的酶策略
3-(2-甲氧基苯氧基)丙基胺在合成对映富集胺类化合物的酶策略中发挥作用。例如,一项研究开发了使用来自溴化芳香化合物的外消旋胺和前手性酮的生物转氨过程,实现了胺类对映体的高选择性。该方法被用于合成抗菌剂左氧氟沙星的前体(Mourelle-Insua et al., 2016)。
抗菌应用
3-(2-甲氧基苯氧基)丙基胺的氨甲氧基衍生物已被评估其抗菌性能。研究表明,这些化合物与二级胺合成时,表现出显著的抗菌效果,超过了一些现有的医疗治疗方法(Jafarov et al., 2019)。
有机化学和材料科学
在有机化学和材料科学中,已合成和分析了3-(2-甲氧基苯氧基)丙基胺的衍生物,用于各种应用。例如,该化合物已被用于制备具有增强响应特性的碘选择性电极,展示了其在分析化学中的实用性(Ghaedi et al., 2015)。此外,3-(2-甲氧基苯氧基)丙基胺的衍生物矢车菊酸已被用作聚苯并噁嗪的可再生建筑模块,这是一类热固性聚合物,展示了其在开发可持续材料中的潜力(Trejo-Machin et al., 2017)。
席夫碱络合物
该化合物已参与合成席夫碱络合物。一项特定研究通过与2-羟基-3-甲氧基苯甲醛的模板缩合合成了一个席夫碱络合物,为配位化学和在催化或材料科学中的潜在应用提供了见解(Rezaeivala, 2017)。
药理学中的抑制剂
在药理学中,3-(2-甲氧基苯氧基)丙基胺衍生物已被探索作为靶向特定受体的抑制剂。例如,一项研究发现了一种非肽拮抗剂,可靶向物质P(NK1)受体,表明其在治疗与该受体相关的疾病中的潜在治疗应用(Snider et al., 1991)。
安全和危害
属性
IUPAC Name |
3-(2-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-5-2-3-6-10(9)13-8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYVHBXLANTDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389983 | |
| Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenoxy)propan-1-amine | |
CAS RN |
3245-88-3 | |
| Record name | 3-(2-Methoxyphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyphenoxy)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




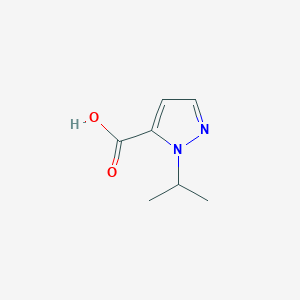
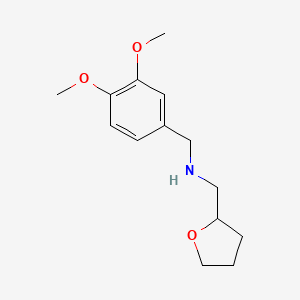
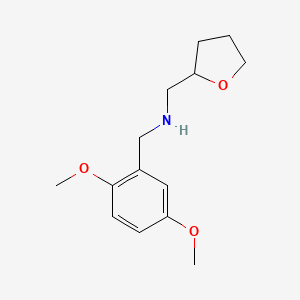
![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)
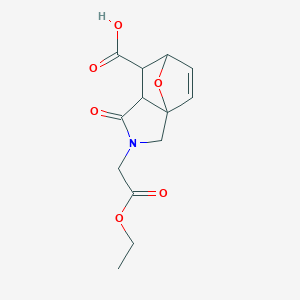

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)


